molecular formula C4H2I2S B186504 2,5-Diiodothiophene CAS No. 625-88-7

2,5-Diiodothiophene

Cat. No. B186504
CAS RN: 625-88-7
M. Wt: 335.93 g/mol
InChI Key: PNYWRAHWEIOAGK-UHFFFAOYSA-N
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Description

2,5-Diiodothiophene is a chemical compound used in the preparation of oligothiophene films and maskless fabrication of periodic patterns of a conjugated polymer . It finds application in the fabrication of oligothiophene and polythiophene micropatterns .


Synthesis Analysis

2,5-Diiodothiophene can be prepared by the coupling of 2,5-diiodothiophene with pentafluorophenylacetylene . It has been used in co-crystallization experiments with N-heterocyclic diamines and ammonium iodide salts .


Molecular Structure Analysis

The structure of 2,5-diiodothiophene is remarkable in that, despite the presence of eight molecules in the unit cell, there is almost no evidence for any interaction between them .


Chemical Reactions Analysis

The multilayer desorption behavior of 2,5-diiodothiophene has been studied . It has been used in the preparation of oligothiophene films and maskless fabrication of periodic patterns of a conjugated polymer .


Physical And Chemical Properties Analysis

2,5-Diiodothiophene has a molecular weight of 335.93 g/mol, a density of 2.7±0.1 g/cm³, a boiling point of 273.1±20.0 °C at 760 mmHg, and a flash point of 96.1±0.0 °C .

Scientific Research Applications

Structural Analysis and Spectroscopy

  • Vibrational Spectroscopy : 2,5-Diiodothiophene has been analyzed for its unique structure and vibrational spectroscopy. It shows almost no interaction between molecules in the unit cell, which is reflected in coincident modes in various spectroscopic analyses. This property is utilized in inelastic neutron scattering (INS) spectroscopy as a calibrant (Parker, Parker, & Jura, 2017).

Surface Chemistry and Reactions

  • Thermal Reactions on Gold Surfaces : The thermal reactions and desorption behaviors of 2,5-Diiodothiophene on gold surfaces have been studied, providing insights into surface reactions and multilayer structures of the compound (Liu, Ryoo, & Kim, 2007).

Molecular Imaging

  • Diffractive Imaging of Gas-Phase Molecules : There's research on the diffractive imaging of aligned 2,5-Diiodothiophene molecules, facilitating insights into the molecular structure and potential for imaging intrinsic molecular dynamics (Kierspel et al., 2019).

Photochemical Applications

  • Oligothiophene Thin Films and Nano-Patterns : 2,5-Diiodothiophene multilayers on various substrates are used in producing oligothiophene thin films and micro-patterns, relevant for nanotechnology applications. This involves photochemical reactions leading to oligomeric species (Kim, Natarajan, & Liu, 2007).

Polymer Science

  • Dendritic Aggregation and Alignment of Oligothiophene Nanofibers : The study of the desorption behavior of 2,5-diidothiophene multilayers has led to insights into the dendritic aggregation of photochemical reaction products, which is crucial for in-situ fabrication of aligned conjugated polymer fibers (Liu, Rider, Nam, Fonash, & Kim, 2006).

Molecular Dynamics

  • Dissociation Dynamics in Molecular Dications : Research on the photodissociation molecular dynamics of gas-phase 2,5-diiodothiophene molecules reveals the dissociation landscape and timescales of the molecular dication, contributing to the understanding of molecular processes (Kukk, Pihlava, Kooser, Stråhlman, Maclot, & Kivimäki, 2023).

Synthesis and Molecular Structures

  • Synthesis of Luminescent Derivatives : The Sonogashira cross-coupling of ethynylbenzenes with 2,5-Diiodothiophene allows for the synthesis of luminescent derivatives, contributing to the field of photophysics and molecular structures (Siddle et al., 2007).

Photochemical Oligomerization

  • Mechanisms of Photochemical Oligomerization : The photochemical oligomerization mechanisms of 2,5-diiodothiopene in multilayer film have been analyzed, offering insights into molecular weight distribution and oligomerization pathways (Natarajan & Kim, 2007).

Safety And Hazards

2,5-Diiodothiophene is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

Future Directions

Relative to the common diiodobenzene-based halogen bond donors, little is known about the halogen bonding of iodine-substituted thiophene compounds . Future research could focus on expanding the library of halogen bonding synthons to donors having intermediate electrostatic potentials .

properties

IUPAC Name

2,5-diiodothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2I2S/c5-3-1-2-4(6)7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYWRAHWEIOAGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2I2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00211553
Record name 2,5-Diiodothiophene
Source EPA DSSTox
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Molecular Weight

335.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Diiodothiophene

CAS RN

625-88-7
Record name 2,5-Diiodothiophene
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Record name 2,5-Diiodothiophene
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Record name 2,5-Diiodothiophene
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Record name 2,5-Diiodothiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
525
Citations
SF Parker, JL Parker, M Jura - The Journal of Physical Chemistry …, 2017 - ACS Publications
The structure and vibrational spectroscopy of 2,5-diiodothiophene have been described for the first time. The structure is remarkable in that, despite the presence of eight molecules in …
Number of citations: 12 pubs.acs.org
AC Ragusa, AJ Peloquin, CD McMillen… - Crystal Growth & …, 2022 - ACS Publications
Relative to the common diiodobenzene-based halogen bond donors, little is known about the halogen bonding of iodine-substituted thiophene compounds. A series of co-crystallization …
Number of citations: 6 pubs.acs.org
S Natarajan, SH Kim - Thin Solid Films, 2006 - Elsevier
A simple and efficient photochemical process for in-situ fabrication of oligothiophene and polythiophene thin films and patterns is demonstrated. The process involves vapor deposition …
Number of citations: 19 www.sciencedirect.com
S Natarajan, SH Kim - Journal of Photochemistry and Photobiology A …, 2007 - Elsevier
The photochemical oligomerization mechanisms of 2,5-diiodothiopene in a multilayer film was studied with matrix-assisted laser desorption ionization mass spectrometry (MALDI-MS). …
Number of citations: 5 www.sciencedirect.com
S Natarajan, SH Kim - Langmuir, 2005 - ACS Publications
Maskless fabrication of periodic patterns of a conjugated polymer is achieved by regioselective condensation of 2,5-diiodothiophene on chemically patterned substrate surfaces …
Number of citations: 31 pubs.acs.org
G Liu, S Natarajan, SH Kim - Surface science, 2005 - Elsevier
Fabrication of oligothiophene and polythiophene micropatterns is demonstrated by photochemical reactions of 2,5-diiodothiophene adsorbed on an Au coated Si wafer under UHV …
Number of citations: 20 www.sciencedirect.com
SH Kim, S Natarajan, G Liu - Catalysis today, 2007 - Elsevier
This paper reviews photochemical reactions of 2,5-diiodothiophene multilayers on various solid substrates that lead to production of oligothiophene thin films and micro-patterns with a …
Number of citations: 6 www.sciencedirect.com
S Nishio, S Okada, Y Minamimoto, M Okumura… - … of Photochemistry and …, 1998 - Elsevier
Polythiophene thin films are prepared by UV laser-assisted deposition (UV-LAD) of 2,5-dichlorothiophene (2,5-DCT) with a 248 nm (KrF) beam at several fluence values. Surface …
Number of citations: 15 www.sciencedirect.com
G Liu, K Ryoo, SH Kim - Surface science, 2007 - Elsevier
Thermal reactions and desorption behaviors of 2,5-diiodothiophene on Au were studied with temperature programmed desorption (TPD), X-ray photoelectron spectroscopy (XPS), and …
Number of citations: 4 www.sciencedirect.com
JS Siddle, RM Ward, JC Collings, SR Rutter… - New Journal of …, 2007 - pubs.rsc.org
The Sonogashira cross-coupling of two equivalents of para-substituted ethynylbenzenes with 2,5-diiodothiophene provides a simple synthetic route for the preparation of 2,5-bis(para-R-…
Number of citations: 52 pubs.rsc.org

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